2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine trione family, characterized by a bicyclic core structure with sulfonamide and ketone functionalities. Benzothiadiazine triones are often explored for their bioactivity, including roles in enzyme inhibition (e.g., carbonic anhydrase) or as intermediates in drug development . Substituents on the phenyl rings and the dihydrothiadiazine core critically influence solubility, stability, and target binding .
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-6-2-3-7-12(11)10-17-15(18)16-13-8-4-5-9-14(13)21(17,19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDTWANBFDXUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 951568-49-3) is a member of the benzothiadiazine family. It is characterized by its unique chemical structure and potential biological activities. This article aims to delve into its biological activity, highlighting relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol . The compound's structure features a benzothiadiazine core which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine class exhibit a range of biological activities including:
- Antiproliferative Activity : Similar compounds have shown significant effects against cancer cell lines. Studies suggest that modifications in the structure can enhance the antiproliferative properties.
- Enzyme Inhibition : Certain benzothiadiazines have been reported to inhibit specific enzymes such as carbonic anhydrases, which play crucial roles in physiological processes.
1. Anticancer Activity
A study investigating fluorinated derivatives of benzothiadiazines noted their potent antiproliferative effects on sensitive cancer cells. These compounds were metabolized to reactive species that bind to cellular macromolecules, leading to cell death. The research highlighted that the metabolic activation was essential for their efficacy in cancer treatment .
2. Enzyme Interaction
The compound has been studied for its interaction with various cytochrome P450 enzymes. For instance, it was found that certain benzothiadiazines could induce CYP1A1 expression in sensitive cancer cells, suggesting a mechanism through which these compounds exert their biological effects .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.4 g/mol |
| CAS Number | 951568-49-3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Chlorophenyl and methyl groups (e.g., K261-2248, logP 5.85) increase lipophilicity, favoring blood-brain barrier penetration .
Structural Diversity: Oxan-4-yl (tetrahydropyran) in introduces a heterocyclic moiety, which may improve metabolic stability.
Commercial Availability :
- Derivatives like the oxan-4-yl-substituted compound () are marketed by Life Chemicals, indicating scalability for research use.
Stability and Storage :
- The 7-chloro-5-methoxy derivative () is stable at room temperature, suggesting robustness for long-term storage.
Synthetic Methods :
- Palladium-catalyzed synthesis () enables styryl-group incorporation, expanding structural diversity for SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
